(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with pyrrolidine in the presence of a suitable coupling agent. One common method involves the use of a carbonylating agent such as phosgene or triphosgene to facilitate the formation of the methanone linkage between the pyridine and pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the amino and carbonyl groups.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitropyridin-3-ylcarboxylic acid
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H13N3O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4,11H2 |
InChI Key |
YVYNGSLMQBCIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)N |
Origin of Product |
United States |
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